molecular formula C18H18F3N3O3 B1678520 Pleconaril CAS No. 153168-05-9

Pleconaril

Cat. No. B1678520
M. Wt: 381.3 g/mol
InChI Key: KQOXLKOJHVFTRN-UHFFFAOYSA-N
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Description

Pleconaril is an antiviral drug from the viral capsid inhibitor class . It was developed by Schering-Plough for the prevention of asthma exacerbations and common cold symptoms in patients exposed to picornavirus respiratory infections . Pleconaril, administered either orally or intranasally, is active against viruses in the Picornaviridae family, including Enterovirus and Rhinovirus .


Synthesis Analysis

The core structure of Pleconaril has been used for the synthesis of novel compounds with O-propyl linker modifications . Some original compounds with four different linker patterns, such as sulfur atom, ester, amide, and piperazine, were synthesized according to five synthetic schemes .


Molecular Structure Analysis

Pleconaril is a systemically acting molecule whose pharmacokinetics are characterized by a two-compartment open model with first-order absorption . Its molecular formula is C18H18F3N3O3 .


Chemical Reactions Analysis

Pleconaril acts by inhibiting viral replication . It binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA .


Physical And Chemical Properties Analysis

Pleconaril has a molecular weight of 381.3 g/mol . It has a bioavailability of 70% when administered orally . More than 99% of Pleconaril binds to proteins .

Scientific Research Applications

Efficacy in Viral Respiratory Infections

Pleconaril has demonstrated effectiveness in treating viral respiratory infections. A study by Schiff and Sherwood (2000) found significant reductions in viral shedding, nasal mucus production, and respiratory illness symptom scores in subjects treated with pleconaril compared to placebo. This supports pleconaril's efficacy in decreasing signs and symptoms of viral respiratory infections (Schiff & Sherwood, 2000).

Impact on Rhinoviruses

Pleconaril's therapeutic efficacy against rhinoviruses has been established in two placebo-controlled trials. It was associated with a more rapid loss of culturable virus, indicating that its clinical benefit is strongly correlated with the drug susceptibility of the infecting virus (Pevear et al., 2005).

Treatment of Life-Threatening Enterovirus Infections

In treating potentially life-threatening enterovirus infections, pleconaril has shown positive clinical, virological, laboratory, and radiological responses. It has been especially beneficial in patients with chronic enterovirus meningoencephalitis, highlighting its potential in treating severe viral infections (Rotbart & Webster, 2001).

Resistance Mechanisms in Echovirus

Research by Benschop et al. (2015) on pleconaril-resistant echovirus strains revealed that resistance may arise from conformational changes in the viral capsid, highlighting the complex dynamics of drug resistance in viral infections and the need for ongoing study in this area (Benschop et al., 2015).

Pleconaril as an Antipicornaviral Drug

Pleconaril's broad-spectrum activity against picornaviruses has been well-documented. It works by binding to the viral capsid and inducing conformational changes, which hinder viral attachment and uncoating. This makes it effective against viruses causing central nervous system and upper respiratory tract infections (Romero, 2001).

Pharmacokinetics in Healthy Adults

A study on the effect of pleconaril on hepatic cytochrome P450 3A activity in healthy adults indicated that pleconaril can modulate the activity of this crucial enzyme, which has implications for drug interactions and metabolism (Ma et al., 2006).

Efficacy in Treatment of Colds

Pleconaril has shown efficacy in the treatment of colds caused by picornaviruses. A study found that pleconaril recipients experienced a median 1-day shorter duration of illness compared to placebo recipients. This was accompanied by lower cold symptom scores and reduced frequency of picornavirus cultured from nasal mucus specimens, indicating a significant impact on the duration and severity of colds due to picornaviruses in adults (Hayden et al., 2003).

Antiviral Activity and Structural Studies

Structural and virological studies have shown that pleconaril's antirhinovirus and antienterovirus effects stem from its binding within viral protein 1. This interaction stabilizes the viral capsid, inhibiting cell attachment and RNA uncoating. These insights are crucial for understanding how pleconaril inhibits virus replication at different stages (Zhang et al., 2004).

Pharmacokinetics in Neonates

Research on pleconaril's pharmacokinetics in neonates has revealed that it is well-tolerated without discernible adverse events. The study indicated no significant differences in peak plasma concentration and other pharmacokinetic parameters between different doses, highlighting its potential use in neonatal patients with enteroviral infection (Kearns et al., 2000).

Pleconaril as a Novel Antipicornaviral Agent

Pleconaril has been characterized as a novel, orally available agent for treating picornaviral infections. Its pharmacokinetics and safety profile, similar to placebo, have shown promising results in the treatment of picornaviral respiratory tract infections, meningitis, and other severe infections (Florea et al., 2003).

Safety And Hazards

Pleconaril has not gained approval by the U.S. Food and Drug Administration (FDA) due to the fact that it has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions . It was associated with a higher incidence of nausea (6% vs. 4%) and diarrhea (9% vs. 7%) and with small increases in mean serum cholesterol levels and platelet counts, compared with baseline measurements .

properties

IUPAC Name

3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOXLKOJHVFTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057649
Record name Pleconaril
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Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pleconaril binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses. This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA. As a result, the virus is stopped from attaching to the host cell and causing infection.
Record name Pleconaril
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Product Name

Pleconaril

CAS RN

153168-05-9
Record name Pleconaril
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Record name Pleconaril [USAN:INN]
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Record name Pleconaril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05105
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Record name Pleconaril
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Record name 1,2,4-Oxadiazole, 3-[3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]phenyl]-5-(trifluoromethyl)-
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Record name PLECONARIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,580
Citations
JR Romero - Expert opinion on investigational drugs, 2001 - Taylor & Francis
… Pleconaril is orally bioavailable and achieves serum concentrations in excess of those … respiratory tract infections treated with pleconaril. Lastly, pleconaril has demonstrated efficacy in …
Number of citations: 147 www.tandfonline.com
…, Pleconaril Respiratory Infection Study … - Clinical infectious …, 2003 - academic.oup.com
The novel capsid-binding antiviral pleconaril inhibits in vitro replication of most rhinoviruses and enteroviruses. Oral pleconaril treatment was studied in 2 parallel randomized, double-…
Number of citations: 339 academic.oup.com
…, Pleconaril Treatment Registry Group - Clinical infectious …, 2001 - academic.oup.com
… Pleconaril is a novel compound that integrates into the … Pleconaril was used on a compassionate-release basis to treat … response temporally associated with pleconaril therapy. …
Number of citations: 390 academic.oup.com
JM Rogers, GD Diana, MA McKinlay - Antiviral Chemotherapy 5: New …, 1999 - Springer
… The preclinical profile of pleconaril has been extensively characterized. The oral bioavaility … demonstrated sensitivity to pleconaril at submicromolar levels (Figure 2).16 Pleconaril is also …
Number of citations: 50 link.springer.com
DC Pevear, TM Tull, ME Seipel… - Antimicrobial agents and …, 1999 - Am Soc Microbiol
… Treatment with pleconaril increased the survival rate in … , pleconaril dramatically reduced virus levels in target tissues of coxsackievirus serotype B3 strain M-infected animals. Pleconaril …
Number of citations: 430 journals.asm.org
NR Florea, D Maglio, DP Nicolau - … : The Journal of Human …, 2003 - Wiley Online Library
Despite the availability of therapy for selected symptoms, no specific antiviral agents are available to treat or prevent infections due to the viruses of the Picornaviridae family—…
MJ Abzug, G Cloud, J Bradley… - The Pediatric …, 2003 - journals.lww.com
… This study evaluated the pharmacokinetics, safety and efficacy of pleconaril in infants with … Among pleconaril-treated subjects 26 of 29 peak and trough pleconaril levels exceeded the 90…
Number of citations: 169 journals.lww.com
RA Desmond, NA Accortt, L Talley… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… blind placebo-controlled study of pleconaril (200 mg three times … and was reduced to 7.0 days for pleconaril recipients (P = 0.009)… Pleconaril shortened the course of illness compared to …
Number of citations: 164 journals.asm.org
DC Pevear, FG Hayden, TM Demenczuk… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… the placebo group and 407 in the pleconaril group). Pleconaril treatment was associated with a … for the placebo-treated subjects and 202 for the pleconaril-treated subjects (P < 0.0001); …
Number of citations: 116 journals.asm.org
MJ Abzug, MG Michaels, E Wald… - Journal of the …, 2016 - academic.oup.com
… pleconaril suspension (calculated to provide similar drug exposure as 5.0 mg/kg per dose of pleconaril … Both pleconaril formulations and matching placebos were administered every 8 …
Number of citations: 113 academic.oup.com

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